10H-Phenothiazine-10-butanol 10H-Phenothiazine-10-butanol
Brand Name: Vulcanchem
CAS No.: 27874-02-8
VCID: VC13971333
InChI: InChI=1S/C16H17NOS/c18-12-6-5-11-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10,18H,5-6,11-12H2
SMILES:
Molecular Formula: C16H17NOS
Molecular Weight: 271.4 g/mol

10H-Phenothiazine-10-butanol

CAS No.: 27874-02-8

Cat. No.: VC13971333

Molecular Formula: C16H17NOS

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

10H-Phenothiazine-10-butanol - 27874-02-8

Specification

CAS No. 27874-02-8
Molecular Formula C16H17NOS
Molecular Weight 271.4 g/mol
IUPAC Name 4-phenothiazin-10-ylbutan-1-ol
Standard InChI InChI=1S/C16H17NOS/c18-12-6-5-11-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10,18H,5-6,11-12H2
Standard InChI Key PHWBJWHENLUMEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCO

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

10H-Phenothiazine-10-butanol belongs to the phenothiazine family, a tricyclic system comprising two benzene rings fused to a central thiazine ring. The N10 position is substituted with a four-carbon butanol chain (-CH₂CH₂CH₂CH₂OH), introducing both hydrophobic and hydrophilic functionalities. The IUPAC name, 4-phenothiazin-10-ylbutan-1-ol, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₆H₁₇NOS
Molecular Weight271.4 g/mol
Canonical SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCO
InChIKeyPHWBJWHENLUMEQ-UHFFFAOYSA-N

The butanol side chain enhances solubility in polar solvents compared to unsubstituted phenothiazine, as evidenced by its partition coefficient (logP) and miscibility in acetonitrile-water mixtures .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its electronic environment. In ¹H NMR, the hydroxyl proton (-OH) resonates at δ 1.5–2.0 ppm, while the methylene protons adjacent to nitrogen (N-CH₂-) appear as triplets at δ 3.5–4.0 ppm . The aromatic protons of the phenothiazine core split into multiplets between δ 6.8–7.5 ppm due to diamagnetic anisotropy from the sulfur atom . IR spectra show a broad O-H stretch at ~3300 cm⁻¹ and C-S/C-N vibrations at 650–750 cm⁻¹ .

Synthesis and Modification Strategies

Alkylation of Phenothiazine

The synthesis begins with N-alkylation of phenothiazine using 1-bromobutanol under phase-transfer conditions. Tetrabutylammonium iodide (TBAI) catalyzes the reaction, yielding 10-butyl-10H-phenothiazine, which is subsequently oxidized to introduce the hydroxyl group . Alternative routes employ electrochemical oxidation of phenothiazine in acetonitrile-water mixtures, generating reactive intermediates like phenothiazin-5-ium (PTZₒₓ), which couple with sulfinic acids to form sulfonated derivatives .

Functionalization at C3

Vilsmeier-Haack formylation at the C3 position produces 3-formyl-10H-phenothiazine-10-butanol, a precursor for Knoevenagel condensations. Reaction with 1H-tetrazole-5-acetic acid yields (E)-3-(10-butyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (PBTA), a DSSC sensitizer with a 58% isolated yield .

Physicochemical and Thermal Properties

Solubility and Stability

10H-Phenothiazine-10-butanol exhibits moderate solubility in dichloromethane, acetone, and dimethyl sulfoxide (DMSO) but limited solubility in hexane. Its stability under acidic conditions (pH 2–6) makes it suitable for electrochemical applications . Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, attributed to the cleavage of the butanol side chain .

Electrochemical Behavior

Cyclic voltammetry in acetonitrile shows two reversible oxidation peaks at +0.55 V and +0.85 V vs. Ag/AgCl, corresponding to the formation of radical cations and dications. The butanol substituent lowers the oxidation potential by 0.12 V compared to unsubstituted phenothiazine, enhancing electron-donating capacity .

Applications in Energy and Medicine

Dye-Sensitized Solar Cells (DSSCs)

PBTA achieves a power conversion efficiency (PCE) of 6.2% in DSSCs due to its broad absorption spectrum (λₘₐₓ = 480 nm) and strong anchoring via the tetrazole group. Electrochemical impedance spectroscopy (EIS) confirms reduced charge recombination at the TiO₂/dye interface .

Pharmaceutical Intermediates

10H-Phenothiazine-10-butanol serves as a precursor to antipsychotic agents, where the hydroxyl group facilitates prodrug conjugation. Sulfonated derivatives exhibit IC₅₀ values of 12–18 μM against Plasmodium falciparum, highlighting antimalarial potential .

Recent Research Advancements

Electrochemical Synthesis

A 2024 study demonstrated the synthesis of bis(phenylsulfonyl)-10H-phenothiazine derivatives via constant-current electrolysis (5 mA/cm²) in water/acetonitrile. This method achieved 47% yield with 95% atom economy, avoiding toxic reagents .

Spectroscopic Innovations

Time-resolved fluorescence spectroscopy revealed a 2.3 ns excited-state lifetime for PBTA, attributed to intramolecular charge transfer (ICT) between the phenothiazine core and tetrazole anchor .

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